Cas no 354564-71-9 (Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[[(2S,5R)-1-ethyl-5-phenyl-2-pyrrolidinyl]carbonyl]-)

Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[[(2S,5R)-1-ethyl-5-phenyl-2-pyrrolidinyl]carbonyl]- structure
354564-71-9 structure
Product name:Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[[(2S,5R)-1-ethyl-5-phenyl-2-pyrrolidinyl]carbonyl]-
CAS No:354564-71-9
MF:C30H33F2N3O
MW:489.599334478378
CID:1469951

Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[[(2S,5R)-1-ethyl-5-phenyl-2-pyrrolidinyl]carbonyl]- Chemical and Physical Properties

Names and Identifiers

    • Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[[(2S,5R)-1-ethyl-5-phenyl-2-pyrrolidinyl]carbonyl]-
    • Methanone, [4-[bis(4-fluorophenyl)methyl]-1-piperazinyl][(2S,5R)-1-ethyl-5-phenyl-2-pyrrolidinyl]-
    • Inchi: 1S/C30H33F2N3O/c1-2-35-27(22-6-4-3-5-7-22)16-17-28(35)30(36)34-20-18-33(19-21-34)29(23-8-12-25(31)13-9-23)24-10-14-26(32)15-11-24/h3-15,27-29H,2,16-21H2,1H3/t27-,28+/m1/s1
    • InChI Key: GESZSFHHSLVJAU-IZLXSDGUSA-N
    • SMILES: C(N1CCN(C(C2=CC=C(F)C=C2)C2=CC=C(F)C=C2)CC1)([C@@H]1CC[C@H](C2=CC=CC=C2)N1CC)=O

Computed Properties

  • Exact Mass: 489.25939

Experimental Properties

  • Density: 1.200±0.06 g/cm3(Predicted)
  • Boiling Point: 591.8±50.0 °C(Predicted)
  • PSA: 26.79
  • pka: 8.57±0.60(Predicted)

Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[[(2S,5R)-1-ethyl-5-phenyl-2-pyrrolidinyl]carbonyl]- Related Literature

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica